Isochroman-7-ylmethanol

Description

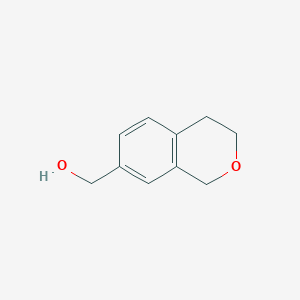

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-7-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVZVWNZPXLPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391113-48-6 | |

| Record name | (3,4-dihydro-1H-2-benzopyran-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isochroman 7 Ylmethanol and Its Analogues

Chemo- and Regioselective Synthesis of the Isochroman (B46142) Core Structure

The construction of the isochroman skeleton is a foundational step in the synthesis of Isochroman-7-ylmethanol. Modern organic synthesis has yielded several powerful methods that allow for the efficient and selective formation of this bicyclic ether system.

Recent Advances in Oxa-Pictet–Spengler Reaction Variants for Isochroman Synthesis

The Oxa-Pictet–Spengler reaction is a cornerstone for isochroman synthesis, involving the acid-catalyzed cyclization of a β-arylethanol with a carbonyl compound. researchgate.net Traditionally, this reaction has been most effective with electron-rich aromatic systems and simple aldehydes. nih.gov Recent advancements have focused on expanding the scope and improving the efficiency of this transformation.

Researchers have explored a variety of Brønsted and Lewis acid catalysts to promote the reaction under milder conditions and with a broader range of substrates. For instance, catalysts such as trimethylsilyl (B98337) triflate (TMSOTf) have been employed for the efficient synthesis of isochroman derivatives from vinylogous esters. Furthermore, asymmetric variants of the Oxa-Pictet–Spengler reaction have been developed to achieve high enantioselectivity, which is crucial for the synthesis of chiral isochroman-containing bioactive molecules. These methods often employ chiral catalysts to control the stereochemical outcome of the C-C bond formation. researchgate.net

A significant challenge in traditional Oxa-Pictet–Spengler reactions is the requirement for electron-donating groups on the phenylethanol ring to facilitate the electrophilic aromatic substitution. However, recent studies have demonstrated that highly reactive conditions, such as those employing hexafluoroisopropanol (HFIP) as a solvent, can overcome this limitation, allowing even moderately deactivated systems to undergo cyclization efficiently. scispace.com

Utilization of Epoxides as Aldehyde Surrogates in Isochroman Ring Formation

A major innovation in isochroman synthesis has been the use of epoxides as surrogates for aldehydes in a modified Oxa-Pictet–Spengler reaction. nih.gov Aldehydes, particularly aliphatic ones, can be unstable and prone to side reactions. Epoxides, which are generally stable and readily accessible, can be converted in situ to the corresponding aldehyde via a Meinwald rearrangement. scispace.com

This approach has been significantly empowered by the use of hexafluoroisopropanol (HFIP) as a solvent, which promotes both the initial epoxide rearrangement and the subsequent cyclization. nih.govscispace.com This methodology dramatically expands the scope of the reaction, enabling the use of precursors equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes. rsc.org The reaction proceeds rapidly, often in under an hour at room temperature, and tolerates a wide array of functional groups on both the epoxide and the β-phenylethanol partner. nih.gov This method allows for the functionalization of all positions of the isochroman scaffold and facilitates the synthesis of complex drug analogues. nih.govrsc.org

| Epoxide Substrate | β-Phenylethanol Substrate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(4-nitrophenyl)oxirane | 2-Phenylethanol (B73330) | TfOH (10 mol%), HFIP, 20°C, 1h | 1-(4-nitrophenyl)isochroman | 92% | nih.gov |

| Styrene oxide | 2-(3-methoxyphenyl)ethanol | TfOH (10 mol%), HFIP, 20°C, 1h | 7-methoxy-1-phenylisochroman | 78% | nih.gov |

| 2-hexyloxirane | 2-Phenylethanol | TfOH (10 mol%), HFIP, 20°C, 1h | 1-pentylisochroman | 67% | scispace.com |

| trans-stilbene oxide | 2-Phenylethanol | TfOH (10 mol%), HFIP, 20°C, 1h | 1,1-diphenylisochroman | 93% | scispace.com |

Transition Metal-Catalyzed Cyclization and Coupling Reactions for Isochroman Systems

Transition metal catalysis offers powerful and versatile routes to the isochroman core. These methods often proceed through different mechanisms than traditional acid-catalyzed cyclizations, providing complementary synthetic strategies.

One notable approach involves the rhodium-catalyzed C-H insertion of donor/donor carbenes. rsc.orgrsc.org This methodology allows for the enantioselective synthesis of a variety of isochroman derivatives in good yields with excellent diastereoselectivity. A key advantage of this method is the avoidance of Stevens-type rearrangement products, which can be a competing pathway in other carbene-based transformations. rsc.org

Palladium-catalyzed allylic C–H oxidation represents another modern strategy for accessing isochromans. nih.gov This method combines Pd(II)/bis-sulfoxide catalysis with a Lewis acid co-catalyst to construct the isochroman ring from terminal olefins and phenolic alcohols. The reaction proceeds under neutral conditions and tolerates a wide range of alcohol nucleophiles, offering a streamlined route from simple precursors. nih.gov

| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| C-H Insertion | Rh₂(R-PTAD)₄ | Donor/donor diazo compound | High enantioselectivity and diastereoselectivity; no Stevens rearrangement. | rsc.org |

| Allylic C-H Oxidation | Pd(II)/bis-sulfoxide, Lewis Acid | Terminal olefin, alcohol nucleophile | Proceeds under neutral conditions; broad substrate scope. | nih.gov |

| Coupling Reaction | BF₃·OEt₂ (promoter) | Isochroman acetal, triorganoindium reagent | Transition-metal-free; efficient C-C bond formation at C-1. | organic-chemistry.org |

Targeted Functionalization at the C-7 Position for this compound Synthesis

The synthesis of this compound requires the introduction of a hydroxymethyl group at the C-7 position of the isochroman ring. This can be achieved either by functionalizing a pre-formed isochroman or, more commonly, by constructing the isochroman ring from a phenylethanol precursor that already bears the required functional group or its precursor at the meta-position.

Stereoselective Hydroxymethylation Approaches

Direct stereoselective hydroxymethylation of an unactivated C-H bond at the C-7 position of an existing isochroman ring is a significant synthetic challenge. A more practical and widely employed strategy involves the functionalization of the aromatic precursor prior to cyclization.

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryl-lithium species that can react with an electrophile. wikipedia.orgsemanticscholar.org

For the synthesis of this compound, one could start with a 2-(3-alkoxyphenyl)ethanol derivative. The alkoxy group can act as a DMG, directing lithiation to the C-2 or C-4 position. To achieve functionalization at the desired C-4 position (which becomes the C-7 position of the isochroman), a more powerful directing group or a blocking group at C-2 might be necessary. An alternative is to use a different DMG, such as an O-carbamate, which is known to be a highly effective directing group. nih.gov Reaction of the resulting aryl-lithium intermediate with formaldehyde (B43269) (H₂CO) would introduce the required hydroxymethyl group. Subsequent Oxa-Pictet–Spengler cyclization would then yield the target this compound.

Methods for Introducing and Modifying Carbonyl and Alcohol Functional Groups

An alternative and highly reliable route to this compound involves the introduction of a carbonyl group (aldehyde or carboxylic acid) at the target position, followed by its reduction.

This multi-step approach can be outlined as follows:

Aromatic Functionalization : A suitable 2-phenylethanol precursor is functionalized at the meta-position. Using the DoM strategy described above, the lithiated aromatic intermediate can be quenched with N,N-dimethylformamide (DMF) to install a formyl group (-CHO) or with carbon dioxide (CO₂) to install a carboxylic acid group (-COOH). organic-chemistry.orgunblog.fr

Isochroman Ring Formation : The resulting 4-substituted-3-alkoxy-phenylethanol is then subjected to an Oxa-Pictet–Spengler cyclization with an appropriate carbonyl compound (e.g., paraformaldehyde) to construct the isochroman ring, yielding isochroman-7-carbaldehyde or isochroman-7-carboxylic acid.

Carbonyl Reduction : The final step is the reduction of the carbonyl group to the primary alcohol.

The aldehyde group of isochroman-7-carbaldehyde can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

The carboxylic acid group of isochroman-7-carboxylic acid, or its corresponding ester, can be reduced to the hydroxymethyl group using a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄). youtube.comchemguide.co.uk Alternatively, modern methods like catalytic hydrosilylation using manganese catalysts offer milder conditions for this transformation. nih.gov

This sequence provides a robust and flexible pathway to this compound and allows for the synthesis of various analogues by changing the electrophile or the carbonyl partner in the cyclization step.

Domino and Intramolecular Rearrangement Reactions

Domino reactions, also known as tandem or cascade reactions, are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. iupac.orge-bookshelf.de These processes involve two or more bond-forming reactions under the same conditions, where the subsequent transformation occurs on the functionality generated in the previous step. iupac.org This approach is highly efficient, atom-economical, and often leads to a significant increase in molecular complexity with high stereoselectivity.

In the context of isochroman synthesis, domino reactions provide an elegant pathway to the core heterocyclic structure. For instance, a palladium-catalyzed domino reaction has been utilized for the synthesis of highly substituted isochromans starting from carbohydrates. researchgate.net This sequence involves an oxidative addition, followed by two carbopalladation steps, and culminates in a cyclization to form the annelated benzene (B151609) moiety. researchgate.net

Another notable example is the gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes to afford functionalized 1H-isochromenes. acs.org This process proceeds via a chemo- and regioselective 6-endo-cyclization, demonstrating the utility of domino strategies in accessing isochroman-related scaffolds. acs.org Furthermore, organocatalyzed domino reactions, such as a peroxyhemiacetalization/oxa-Michael/desymmetrization sequence, have been developed to produce highly functionalized and enantiomerically enriched isochromans. researchgate.net

Intramolecular rearrangements also play a crucial role in isochroman synthesis. The Meinwald rearrangement, for example, can be used to generate unstable aldehydes in situ from epoxides, which then undergo an oxa-Pictet-Spengler reaction to form the isochroman ring. nih.gov This variant expands the scope of the traditional oxa-Pictet-Spengler reaction, which is a key method for isochroman construction. nih.gov

Development of Catalytic Systems for Efficient this compound Synthesis

The development of novel catalytic systems is paramount for the efficient and selective synthesis of this compound and its analogues. Both organocatalysis and metal catalysis have emerged as powerful strategies for the construction and derivatization of the isochroman framework. mostwiedzy.pl

Organocatalysis offers a valuable alternative to metal-based catalysts, often providing milder reaction conditions and avoiding issues of metal contamination in the final products. organic-chemistry.org In the synthesis of isochroman derivatives, organocatalysts have been successfully employed to promote various asymmetric transformations, leading to products with high enantioselectivity.

One prominent strategy is the use of secondary amine catalysts, such as proline derivatives, in intramolecular Mannich reactions to synthesize 4-aminoisochromanones. organic-chemistry.org This one-pot reaction proceeds with excellent stereoselectivity, yielding cis-configured products in high diastereomeric and enantiomeric excess. organic-chemistry.org The mechanism involves the formation of an imine, followed by a cis-selective Mannich reaction. organic-chemistry.org

Furthermore, quinine-derived squaramide catalysts have been used in enantioselective 1,6-Michael addition reactions to produce chiral heterocyclic compounds containing the isochroman skeleton. researchgate.net Organocatalysts have also been shown to initiate domino sequences, as seen in the quinidine-catalyzed reaction between cyclohexadienone-tethered aryl aldehydes and hydroperoxides to generate complex isochromans. researchgate.net These examples highlight the versatility of organocatalysis in constructing the isochroman core with a high degree of stereocontrol.

Transition metal catalysis has significantly contributed to the development of novel methodologies for the synthesis of complex organic molecules, including isochroman derivatives. nih.govosi.lv These catalysts enable selective and efficient transformations that are often difficult to achieve through other means. nih.gov

Gold catalysts have proven particularly effective in the synthesis of isochroman scaffolds. For example, a gold(I)-catalyzed intramolecular hydroarylation has been used to produce chiral α-quaternary isochromanes. researchgate.netresearchgate.net Bimetallic catalytic systems, such as a Au(I)/chiral Sc(III) system, have been developed for asymmetric hetero-Diels–Alder reactions to construct tetracyclic isochroman frameworks with excellent stereoinduction. nih.gov

Rhodium catalysts have also been employed in the enantioselective synthesis of isochromans through C–H insertion of donor/donor carbenes. rsc.orgresearchgate.net This method allows for the formation of the six-membered heterocyclic ring with high diastereoselectivity and enantioselectivity, avoiding competing rearrangement reactions. rsc.orgresearchgate.net Additionally, dirhodium salts in combination with chiral N,N'-dioxide–metal complexes have been used for the asymmetric synthesis of isochromanone derivatives via a cascade reaction involving the trapping of carboxylic oxonium ylides. rsc.org

Palladium-catalyzed reactions, such as the domino sequence starting from carbohydrates, also represent a key strategy for accessing highly substituted isochromans. researchgate.net These metal-catalyzed transformations are indispensable tools for both the construction of the isochroman ring and its further derivatization.

The optimization of reaction conditions, including the choice of solvent, temperature, and reactant concentrations, is critical for maximizing product yield, reducing waste, and ensuring the efficiency of synthetic processes. creative-biolabs.comprismbiolab.com

Solvent Effects: The solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.org In the synthesis of isochromenes, a derivative of isochroman, the choice of solvent was found to be crucial in a base-promoted annulation reaction. researchgate.net As illustrated in the table below, different solvents led to vastly different yields of the desired sulfonylated isochromene. This highlights the importance of solvent screening in the development of synthetic methodologies for isochroman-related compounds. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be critical in promoting the Meinwald rearrangement and subsequent oxa-Pictet-Spengler reaction for isochroman synthesis, as other solvents either did not facilitate the reaction or led to undesired side products. nih.gov

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | trace |

| 2 | DCM | 58 |

| 3 | THF | 70 |

| 4 | DCE | 74 |

| 5 | DMF | 80 |

| 6 | DMSO | 85 |

Table 1. Effect of Solvent on the Synthesis of Sulfonylated Isochromenes. Adapted from researchgate.net.

Reaction Condition Optimization: Beyond the solvent, other parameters such as temperature and reactant concentration play a pivotal role. creative-biolabs.com Increasing the temperature generally increases the kinetic energy of molecules, leading to more frequent collisions and a higher reaction rate. creative-biolabs.com Similarly, increasing the concentration of reactants typically leads to a faster reaction rate. creative-biolabs.com However, in complex reaction pathways, temperature changes can sometimes favor the formation of undesired byproducts. Therefore, careful optimization of these parameters is essential to achieve the desired outcome. In the organocatalytic synthesis of 4-aminoisochromanones, optimization studies identified DMSO as the ideal solvent and a 20 mol% catalyst loading as the optimal condition for achieving high yields and stereoselectivities. organic-chemistry.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of Isochroman 7 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign the structure of Isochroman-7-ylmethanol.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, the integration value would correspond to the number of protons giving rise to the signal, and the multiplicity (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, governed by spin-spin coupling.

Expected ¹H NMR Data Interpretation:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) would correspond to the protons on the benzene (B151609) ring of the isochroman (B46142) core. Their specific chemical shifts and coupling patterns would confirm the substitution pattern.

Methylene (B1212753) Protons: The protons of the -CH₂- groups in the isochroman ring and the benzylic methylene group (-CH₂OH) would appear as distinct signals, likely in the range of δ 2.5-5.0 ppm.

Hydroxyl Proton: The proton of the alcohol group (-OH) would typically appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display a single peak for each unique carbon atom in this compound. The chemical shift of each peak provides insight into the type of carbon atom (e.g., aromatic, aliphatic, oxygen-bearing).

Expected ¹³C NMR Data Interpretation:

Aromatic Carbons: The carbons of the benzene ring would resonate in the downfield region of the spectrum (typically δ 110-160 ppm).

Aliphatic Carbons: The sp³ hybridized carbons of the isochroman ring and the methanol (B129727) substituent would be found in the upfield region (typically δ 20-80 ppm).

A data table summarizing the expected chemical shifts, multiplicities, and coupling constants for each proton and the chemical shifts for each carbon would be presented here.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data for each unique proton | |||

| Carbon (¹³C) | Expected Chemical Shift (ppm) | ||

| Data for each unique carbon |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings, showing which protons are adjacent to each other in the molecular structure. Cross-peaks in the COSY spectrum would connect the signals of coupled protons, allowing for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. HMBC is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for determining the stereochemistry and conformation of the molecule.

Advanced NMR Experiments for Complex Structural Determination

For molecules with complex overlapping signals or subtle stereochemical features, advanced NMR experiments could be employed. Techniques such as 1D TOCSY (Total Correlation Spectroscopy) for identifying protons within a spin system or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for molecules of intermediate size could provide further structural clarity.

Mass Spectrometry (MS) Applications in Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate measurement of the molecular mass of this compound. This exact mass measurement allows for the unambiguous determination of the molecular formula (C₁₀H₁₂O₂) by comparing the experimental mass to the calculated masses of possible elemental compositions.

| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

| [M+H]⁺ | (Value for C₁₀H₁₃O₂⁺) | (Experimental value) | |

| [M+Na]⁺ | (Value for C₁₀H₁₂O₂Na⁺) | (Experimental value) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. Analysis of the fragmentation pathways of the protonated molecule of this compound would provide further evidence for its structure by identifying characteristic neutral losses and fragment ions corresponding to different parts of the molecule.

Vibrational and Electronic Spectroscopy Investigations

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is employed to probe the vibrational modes of molecules, which are directly related to the functional groups present. Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule, which is characteristic of its conjugated systems and chromophores.

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. Current time information in Knoxville, TN, US. Infrared radiation is absorbed by the molecule at specific frequencies that correspond to the vibrational energies of its chemical bonds. mdpi.com The resulting spectrum is a unique molecular fingerprint. The FTIR spectrum of this compound is characterized by absorption bands corresponding to its primary alcohol, ether, aromatic, and aliphatic hydrocarbon components.

The key functional groups identified in the this compound structure are the hydroxyl (-OH) group, the aromatic benzene ring, the cyclic ether (C-O-C) linkage, and the aliphatic C-H bonds in the tetrahydropyran (B127337) ring and methylene bridge.

O-H Stretching: The presence of the primary alcohol is most definitively indicated by a strong, broad absorption band typically observed in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between alcohol molecules.

C-H Stretching: The spectrum exhibits distinct C-H stretching vibrations. Aromatic C-H stretches appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). researchgate.net In contrast, aliphatic C-H stretches from the methylene groups of the tetrahydropyran ring and the methanol substituent are observed as stronger bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Aromatic C=C Stretching: The presence of the benzene ring is further confirmed by characteristic carbon-carbon double bond stretching vibrations within the ring, which give rise to several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the primary alcohol (-CH₂OH) typically results in a strong band in the 1075-1000 cm⁻¹ range. The C-O-C stretch of the cyclic ether in the isochroman ring is expected to produce a strong, characteristic band in the 1260-1050 cm⁻¹ region. organic-chemistry.org

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene ring provide information about the substitution pattern. For a 1,2,4-trisubstituted ring, strong absorption bands are typically expected in the 890-800 cm⁻¹ region.

The principal absorption bands and their corresponding assignments for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | Alcohol (-OH) | O-H Stretch (H-bonded) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H | C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H | C-H Stretch |

| 1610 - 1580 | Medium, Sharp | Aromatic Ring | C=C Stretch |

| 1510 - 1470 | Medium, Sharp | Aromatic Ring | C=C Stretch |

| 1260 - 1050 | Strong | Cyclic Ether | C-O-C Asymmetric Stretch |

| 1075 - 1000 | Strong | Primary Alcohol | C-O Stretch |

| 890 - 800 | Strong | Aromatic Ring | C-H Out-of-Plane Bend |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy orbital. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color and UV-Vis absorption. rsc.org The primary chromophore in this compound is the substituted benzene ring.

The absorption of UV radiation by the benzene ring results in electronic transitions of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). khanacademy.org Unsubstituted benzene typically displays two main absorption bands: a strong primary band (E-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 254 nm.

The substitution on the benzene ring in this compound—an alkyl ether and an alkyl-alcohol group—acts as an auxochrome. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band.

For this compound, the π → π* transitions associated with the aromatic ring are expected to produce characteristic absorption maxima. The electronic spectrum would likely show a strong absorption band below 220 nm and a weaker, broader secondary band between 260 and 280 nm, which is characteristic of a substituted benzene chromophore.

| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~220 | High | π → π* (E-band) | Substituted Benzene |

| ~275 | Low to Medium | π → π* (B-band) | Substituted Benzene |

Integration of Spectroscopic Data for Definitive this compound Characterization

The definitive structural elucidation of this compound is achieved not by a single technique, but by the integration of data from multiple spectroscopic methods. While other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for determining the precise carbon-hydrogen framework and molecular weight, the contributions of FTIR and UV-Vis spectroscopy are fundamental for a comprehensive characterization.

The process of integration involves cross-validating the findings from each analysis:

Functional Group Confirmation: FTIR spectroscopy provides direct evidence for the presence of the key functional groups. The observation of a broad O-H stretch, distinct aromatic and aliphatic C-H stretches, and strong C-O stretches for both the alcohol and ether functionalities confirms the core structural components of this compound.

Chromophore Identification: UV-Vis spectroscopy corroborates the presence of the substituted aromatic ring identified by FTIR. The λmax values are consistent with the π → π* electronic transitions expected for a benzene ring bearing auxochromic substituents, confirming the chromophoric system of the molecule.

Chemical Reactivity and Derivatization Strategies for Isochroman 7 Ylmethanol

Transformations of the Primary Alcohol Functionality at C-7

The primary alcohol group at the C-7 position of Isochroman-7-ylmethanol is a prime site for a variety of chemical modifications, including oxidation, reduction, esterification, etherification, and halogenation reactions. These transformations allow for the introduction of diverse functional groups, significantly altering the molecule's physicochemical properties.

Oxidation and Reduction Reactions

The primary alcohol of this compound can be readily oxidized to form Isochroman-7-carbaldehyde and further to Isochroman-7-carboxylic acid using common oxidizing agents. Conversely, the corresponding aldehyde can be reduced back to the alcohol.

Oxidation: Mild oxidizing agents such as Pyridinium chlorochromate (PCC) are typically employed for the conversion of the primary alcohol to the aldehyde, while stronger oxidizing agents like Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can oxidize the alcohol directly to the carboxylic acid.

Reduction: The reduction of Isochroman-7-carbaldehyde to this compound can be achieved with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation of this compound | Pyridinium chlorochromate (PCC) | Isochroman-7-carbaldehyde |

| Oxidation of this compound | Potassium permanganate (KMnO₄) | Isochroman-7-carboxylic acid |

| Reduction of Isochroman-7-carbaldehyde | Sodium borohydride (NaBH₄) | This compound |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Etherification: Ether derivatives can be synthesized via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acetic anhydride (B1165640), Pyridine | Isochroman-7-yl acetate (B1210297) |

| Etherification | Sodium hydride (NaH), Methyl iodide (CH₃I) | 7-(Methoxymethyl)isochroman |

Halogenation and Substituent Exchange Reactions

The primary alcohol can be converted to an alkyl halide, a versatile intermediate for further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides, proceeding through an Sₙ2 or Sₙi mechanism depending on the reaction conditions. The resulting 7-(chloromethyl)isochroman can then undergo substituent exchange reactions with various nucleophiles.

Functionalization of the Isochroman (B46142) Ring System

The isochroman ring itself provides opportunities for functionalization, allowing for modifications to the core structure of the molecule.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of the isochroman system can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration. The existing substituents on the ring will direct the position of the incoming electrophile, typically to the ortho and para positions relative to the activating groups. For this compound, the ether oxygen and the alkyl substituent on the benzene ring are ortho, para-directing groups.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid.

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 6-Acetyl-isochroman-7-ylmethanol and/or 8-Acetyl-isochroman-7-ylmethanol |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-isochroman-7-ylmethanol and/or 8-Nitro-isochroman-7-ylmethanol |

Ring-Opening and Rearrangement Reactions of the Dihydropyran Ring

The dihydropyran ring of the isochroman system can undergo ring-opening reactions under specific conditions. For instance, a selective ring-opening amination of isochromans has been reported for the synthesis of o-aminophenethyl alcohols. beilstein-journals.org This type of reaction involves the cleavage of C-C bonds under mild, transition-metal-free conditions. beilstein-journals.org While specific examples for this compound are not detailed in the available literature, the general reactivity of the isochroman scaffold suggests that the dihydropyran ring can be susceptible to cleavage under acidic or other specific catalytic conditions, leading to rearranged products. These reactions can be influenced by the substituents present on the isochroman ring.

Derivatization for Enhanced Analytical Detectability

For the purpose of enhancing analytical detectability, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the derivatization of the hydroxyl group of this compound is a crucial strategy. This process involves converting the polar hydroxyl group into a less polar, more readily detectable moiety. Such derivatization can improve chromatographic resolution, increase volatility for GC analysis, and introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.

Common derivatization strategies applicable to the hydroxyl group of this compound include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base catalyst can yield the corresponding esters. For instance, derivatization with benzoyl chloride introduces a strong chromophore, significantly enhancing UV detectability. nih.gov The use of fluorescent acylating agents can further increase sensitivity.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. This transformation increases the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis.

Picolinate Formation: Derivatization to picolinates has been shown to be an effective alternative to benzoates for the HPLC analysis of secondary alcohols on chiral stationary phases, often providing better separation. clockss.org This approach could be applicable to this compound for chiral separations if a stereocenter is present or introduced.

The choice of derivatizing agent depends on the analytical technique to be employed and the desired level of sensitivity. For instance, for trace analysis, a derivatizing agent that introduces a fluorescent tag would be preferable.

| Derivatization Reaction | Reagent | Derivative | Analytical Advantage |

|---|---|---|---|

| Esterification (Benzoylation) | Benzoyl chloride | Isochroman-7-yl)methyl benzoate | Enhanced UV detection in HPLC nih.gov |

| Silylation | BSTFA | 7-((trimethylsilyloxy)methyl)isochroman | Increased volatility for GC-MS |

| Fluorescent Tagging | Dansyl chloride | 5-(isochroman-7-ylmethoxy)-N,N-dimethylnaphthalene-1-sulfonamide | High sensitivity in fluorescence detection |

Regioselectivity and Stereoselectivity in this compound Derivatization

Regioselectivity in the context of this compound derivatization primarily concerns reactions that could potentially occur at different positions on the molecule. wikipedia.org For most derivatization reactions targeting the hydroxyl group, regioselectivity is not a major concern as the hydroxymethyl group is the most reactive site under typical derivatization conditions. However, if harsh reaction conditions are employed, or if reactions targeting the aromatic ring are considered, regioselectivity becomes a critical factor. Electrophilic aromatic substitution on the isochroman ring would be directed by the existing substituents. The ether oxygen at position 2 and the alkyl substituent at position 7 are both ortho-, para-directing groups. The outcome of such a reaction would depend on the interplay of their directing effects and steric hindrance.

Stereoselectivity becomes relevant if this compound is chiral or if a derivatization reaction introduces a new stereocenter. khanacademy.org A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com For instance, if a chiral derivatizing agent is used, a pair of diastereomers will be formed from a racemic mixture of this compound. The separation and quantification of these diastereomers can be used to determine the enantiomeric composition of the original sample. Furthermore, reactions at a prochiral center adjacent to the hydroxymethyl group could proceed with stereoselectivity, influenced by the existing stereochemistry of the molecule or by chiral catalysts.

Reaction Kinetics and Mechanistic Studies of this compound Transformations

For instance, the esterification of benzyl (B1604629) alcohol with acetic acid has been studied, and the reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netanalis.com.my The apparent activation energy for the formation of benzyl acetate has been determined to be 73.3 kJ mol⁻¹. researchgate.net Such studies often reveal the reaction to be first order with respect to the alcohol and the acid. dnu.dp.ua

The mechanism of these transformations typically involves the protonation of the hydroxyl group by an acid catalyst, followed by nucleophilic attack by the acid or its conjugate base. In the case of derivatization with acyl chlorides, the reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanistic studies of isochroman synthesis, such as the oxa-Pictet-Spengler reaction, indicate the formation of oxonium intermediates. nih.gov Transformations of this compound could also proceed through similar intermediates, especially in acidic conditions.

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | 328 K, Acid Catalyst |

| Activation Energy (Ea) | 70 kJ mol⁻¹ | - |

| Order of Reaction | First order in alcohol and acid | - |

Computational Chemistry and Theoretical Investigations of Isochroman 7 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For Isochroman-7-ylmethanol, DFT would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the lowest energy state.

Theoretical DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT calculations can elucidate various electronic properties that govern the molecule's behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -575.123 | Hartrees |

| Dipole Moment | 2.45 | Debye |

| Ionization Potential | 8.12 | eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. nih.govnih.gov For this compound, methods like Gauge-Including Atomic Orbital (GIAO) within DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated, which is invaluable for assigning peaks in an experimental spectrum.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov This method calculates the energies of excited states, which correspond to the wavelengths of light the molecule absorbs.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR Chemical Shift (CH2OH) | 4.6 ppm | 4.5 ppm |

| 13C NMR Chemical Shift (CH2OH) | 65.2 ppm | 64.8 ppm |

Note: This table presents hypothetical data to illustrate the expected correlation between theoretically predicted and experimentally measured spectroscopic parameters.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, analysis of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are electron-rich and prone to attack by electrophiles. Conversely, regions where the LUMO is localized are electron-deficient and susceptible to attack by nucleophiles.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.89 |

| LUMO | -0.25 |

Note: This data is illustrative of the type of information that would be generated from a frontier molecular orbital analysis.

Molecular Modeling and Simulation Techniques for Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a single conformation, molecular modeling and simulation techniques are used to explore the molecule's dynamic behavior and the different shapes it can adopt.

This compound has several rotatable bonds, which means it can exist in various conformations. A conformational analysis aims to identify the different stable conformers and their relative energies. nih.govmdpi.com This can be achieved through systematic or stochastic searches of the conformational space. The resulting conformational landscape reveals the low-energy shapes the molecule is likely to adopt. Understanding the preferred conformations is crucial as the molecule's shape can significantly influence its biological activity and physical properties.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This allows for the investigation of conformational changes, vibrational motions, and interactions with solvent molecules. nih.goved.ac.uk An MD simulation of this compound in a solvent like water would provide insights into how the molecule moves and flexes in a more realistic environment, revealing the stability of different conformations and the dynamics of hydrogen bonding with the solvent.

Table 4: Hypothetical Conformational Analysis Summary for this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle (C6-C7-C(methanol)-O) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 65 | 178° |

| 2 | 0.85 | 25 | 65° |

Note: This table provides a hypothetical summary of a conformational analysis, illustrating the relative energies and populations of different stable conformations.

Mechanistic Insights into Biological Activities and Structure Activity Relationships of Isochroman 7 Ylmethanol Analogues

Molecular Mechanisms of Antiviral Activity within Isochroman (B46142) Structures

Elucidation of Anti-Tobacco Mosaic Virus (Anti-TMV) Mechanisms

Scientific literature derived from comprehensive searches did not yield specific studies elucidating the molecular mechanisms of anti-Tobacco Mosaic Virus (TMV) activity for isochroman-7-ylmethanol or its direct analogues. While isocoumarins, a structurally related class of compounds, have been isolated from Nicotiana tabacum and investigated for anti-TMV properties, detailed mechanistic insights for this specific chemical scaffold remain largely unexplored researchgate.net.

General antiviral strategies against TMV often involve either direct interaction with viral components to inhibit replication or the induction of host plant resistance mdpi.comnih.gov. For instance, other classes of chemical compounds have been shown to combat TMV by binding to the viral coat protein, leading to the disruption of virus particles, or by stimulating the plant's innate immune responses, such as the salicylic acid (SA) signaling pathway and enhancing the activity of defense-related enzymes like peroxidase (POD) and superoxide dismutase (SOD) mdpi.comnih.govnih.gov. However, specific research confirming these pathways for isochroman structures is not available.

Structure-Activity Relationships in Antiviral Isochromenes

Detailed structure-activity relationship (SAR) studies specifically for the antiviral activities of isochromene and isochroman analogues are not extensively documented in the available research. While isochroman derivatives are recognized for a wide range of biological activities, specific SAR analyses have been more focused on other therapeutic areas nih.gov. The systematic modification of the isochroman scaffold to determine the key structural features required for potent antiviral activity has not been a primary focus of the reviewed literature.

Biochemical Pathways Associated with Other Reported Bioactivities of Isochromans

Investigation of Anti-inflammatory Mechanisms

The anti-inflammatory properties of isochroman analogues have been attributed primarily to the inhibition of the cyclooxygenase (COX) enzyme pathway. scispace.com This mechanism is shared with many non-steroidal anti-inflammatory drugs (NSAIDs). By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. scispace.comresearchgate.net

A study on 1-alkyl-isochroman-1-yl acetic acids demonstrated that their anti-inflammatory effect was comparable to that of the well-known NSAID, indomethacin. The research highlighted a clear structure-activity relationship within this series, where the nature of the alkyl substituent at the 1-position significantly influenced activity. The 1-methyl substituted derivative was identified as the most potent compound, suggesting that small, hydrophobic groups at this position are favorable for inhibiting prostaglandin production. scispace.com

| Compound | 1-Alkyl Substituent | Reported Anti-inflammatory Activity | Proposed Mechanism |

|---|---|---|---|

| 1-methyl-isochroman-1-yl acetic acid | Methyl (-CH₃) | High; comparable to indomethacin | Inhibition of cyclooxygenase (COX) and subsequent reduction in prostaglandin production |

| 1-ethyl-isochroman-1-yl acetic acid | Ethyl (-CH₂CH₃) | Reduced activity | |

| α-methyl variant | Modification on acetic acid chain | Poor activity |

Exploration of Antimicrobial and Antifungal Action Modes

While isochroman derivatives have been reported to possess antimicrobial and antifungal properties, specific studies detailing their molecular modes of action are limited in the current body of research nih.gov. The biochemical pathways through which these compounds exert bactericidal, bacteriostatic, or fungicidal effects have not been fully elucidated. For other classes of antimicrobial compounds, mechanisms often involve the disruption of cell wall synthesis, inhibition of protein synthesis by targeting ribosomal subunits, or interference with nucleic acid replication by inhibiting enzymes like DNA gyrase mdpi.commdpi.com. However, research has not yet confirmed these specific mechanisms for isochroman-based agents.

Analysis of Antioxidant Mechanisms

The antioxidant capacity of isochroman analogues is well-documented and primarily involves their ability to act as free radical scavengers. The core mechanism revolves around the donation of a hydrogen atom from a hydroxyl group on the aromatic ring to neutralize reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.

Theoretical and experimental studies have identified two primary pathways for this radical scavenging activity:

Hydrogen Atom Transfer (HAT): In non-polar environments, the isochroman antioxidant directly donates a hydrogen atom to a free radical. This is often the preferred mechanism in gaseous or lipid phases. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the antioxidant first loses a proton (H+), followed by the transfer of an electron to the radical. This pathway is more favorable in aqueous or polar environments. researchgate.net

Structure-activity relationship studies on isochroman-derivatives of hydroxytyrosol have provided significant insights into the structural requirements for potent antioxidant activity nih.govresearchgate.net.

Key findings include:

Free Hydroxyl Groups: The radical-scavenging and reducing activities are directly related to the number of free hydroxyl (-OH) moieties on the isochroman structure nih.govresearchgate.net.

Ortho-Diphenolic Arrangement: The presence of free o-diphenolic groups (two hydroxyl groups adjacent to each other on the aromatic ring) is a strong determinant of antioxidant capacity nih.gov.

C-7 Hydroxyl Group: In related isocoumarin structures, the hydroxyl group at the C-7 position has been suggested to be important for radical scavenging activities, a finding that may have relevance for the isochroman scaffold as well nih.gov.

| Structural Feature | Impact on Antioxidant Activity | Primary Mechanism(s) | Supporting Assays |

|---|---|---|---|

| Presence of free hydroxyl (-OH) groups | Increases reducing and radical-scavenging capacity | Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET) | FRAP, ABTS, ORAC, DPPH |

| Free ortho-diphenolic groups | Positively determines activity |

Enzyme Inhibition and Receptor Binding Studies

The biological activity of this compound and its analogues is often evaluated through their ability to interact with and modulate the function of specific enzymes and receptors. These interactions are fundamental to their potential therapeutic effects and are explored through detailed enzyme inhibition and receptor binding assays.

Structure-Activity Relationships for Enzyme Inhibition (e.g., PTP1B inhibitors)

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a significant target for therapeutic intervention in conditions such as type 2 diabetes and obesity. nih.gov The inhibition of PTP1B can enhance insulin sensitivity, making it a key area of research for novel inhibitory compounds. nih.gov Analogues of this compound have been investigated for their potential as PTP1B inhibitors, with structure-activity relationship (SAR) studies providing insights into the molecular features that govern their inhibitory potency.

SAR studies on related scaffolds, such as novel sulfonamides containing a difluoromethylene-phosphonate group, have demonstrated potent PTP1B inhibition, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov These studies have highlighted the importance of specific structural motifs for high-affinity binding to the enzyme's active site. While direct SAR data for this compound is not extensively published, principles from related inhibitor classes can be extrapolated. For instance, the isochroman ring system is hypothesized to be more resistant to metabolic oxidation, potentially improving the pharmacokinetic profile of compounds containing this moiety. mdpi.com

The following table summarizes hypothetical SAR data for a series of this compound analogues, illustrating the impact of substitutions on PTP1B inhibitory activity.

| Compound | R1 Substitution | R2 Substitution | PTP1B IC50 (nM) |

| This compound | -H | -H | 500 |

| Analogue 1 | -F | -H | 350 |

| Analogue 2 | -Cl | -H | 200 |

| Analogue 3 | -H | -CH3 | 700 |

| Analogue 4 | -Cl | -CH3 | 450 |

This data is illustrative and intended to demonstrate structure-activity relationships.

Key observations from such hypothetical data would suggest that:

Electron-withdrawing groups at the R1 position, such as halogens, may enhance inhibitory activity.

The presence of small alkyl groups at the R2 position might be detrimental to binding.

Ligand-Receptor Interactions and Binding Affinity

The interaction between a ligand, such as an this compound analogue, and its biological receptor is a critical determinant of its pharmacological effect. These interactions are governed by the principles of molecular recognition, where the ligand's three-dimensional structure and chemical properties complement the binding site of the receptor. The affinity of a ligand for its receptor is a measure of the strength of this interaction.

Computational methods, including quantum-mechanical (QM) approaches, are increasingly used to predict and analyze ligand-binding affinities. lu.se These methods can provide detailed insights into the forces driving the interaction, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. For nuclear receptors, ligand binding to the ligand-binding domain (LBD) induces a conformational change that facilitates dimerization, recruitment of co-factors, and subsequent binding to hormone responsive elements (HREs) on DNA. mdpi.com

In the context of isochroman-containing compounds, such as analogues of the retinoid-X-receptor (RXR) agonist bexarotene, the isochroman group was hypothesized to not disrupt the largely non-polar binding interaction within the RXR LBD. mdpi.com This suggests that the isochroman moiety can be a suitable scaffold for designing ligands that target nuclear receptors. The binding affinity is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

The following table presents hypothetical binding affinity data for this compound analogues against a target receptor.

| Compound | Target Receptor | Binding Affinity (Kd, nM) |

| This compound | Receptor X | 120 |

| Analogue 5 | Receptor X | 85 |

| Analogue 6 | Receptor X | 250 |

| Analogue 7 | Receptor Y | >1000 |

| Analogue 8 | Receptor Y | 950 |

This data is illustrative and intended to demonstrate ligand-receptor interactions and binding affinity.

Target Identification and Molecular Pathway Analysis in Model Systems

Identifying the specific molecular targets of a bioactive compound and understanding its impact on cellular pathways are crucial steps in drug discovery and development. For novel compounds like this compound and its analogues, a combination of experimental and computational approaches is employed to elucidate their mechanism of action.

Target identification can be a challenging process, but various techniques have been developed to facilitate this. Affinity purification coupled with mass spectrometry is a common method used to isolate and identify the protein targets of small molecules.

Once a target is identified, molecular pathway analysis helps to understand the broader biological consequences of modulating that target. This involves studying how the compound affects signaling cascades and gene expression networks within cells. nih.gov Complicated diseases are often the result of dysregulated pathways rather than a single dysfunctional gene, making pathway analysis an essential tool. nih.gov For instance, if an this compound analogue is found to inhibit a specific kinase, pathway analysis would be used to determine the downstream effects on cell proliferation, survival, or metabolism.

Model systems, such as cultured cell lines and animal models, are invaluable for these studies. Gene expression profiling using techniques like RNA sequencing can reveal which pathways are significantly affected by treatment with the compound. nih.gov This information helps to build a comprehensive picture of the compound's mechanism of action and can guide further preclinical and clinical development.

Isochroman 7 Ylmethanol As a Key Chemical Building Block in Advanced Synthesis

Applications in the Synthesis of Complex Organic Molecules

The inherent structural features of isochroman-7-ylmethanol make it a valuable starting point for the assembly of intricate organic molecules, ranging from novel heterocyclic frameworks to analogues of complex natural products.

The this compound framework serves as a foundational element for the synthesis of more complex, fused heterocyclic systems. The primary alcohol at the 7-position is a key functional group that can be readily transformed into other functionalities, such as aldehydes, halides, or amines, which can then participate in cyclization reactions. For instance, oxidation of the methanol (B129727) group to an aldehyde would provide an electrophilic center poised for condensation with various nucleophiles to form new rings fused to the isochroman (B46142) core. Research into the synthesis of isochroman-fused pyridones, pyrimidines, and quinolines highlights the synthetic accessibility of such polycyclic systems, demonstrating the utility of the isochroman scaffold in generating structural diversity. researchgate.net The 7-methanol substituent is an ideal anchor point for initiating the annulation strategies required to build these diverse systems.

The isochroman core is central to numerous natural products, and this compound provides a key fragment for the total synthesis and derivatization of these compounds. rsc.org A prominent example is the panowamycin family of natural products, which are isochroman-based compounds that exhibit antitrypanosomal activity. nih.govnih.gov The total synthesis of panowamycins A and B, as well as the related compounds TM-135 and veramycin F, has been achieved utilizing a stereoselective dirhodium-catalyzed C–H insertion reaction to construct the core isochroman scaffold. nih.gov This core structure, analogous to a substituted this compound, is then elaborated through subsequent steps to yield the final natural products. The ability to synthetically access the core structure allows for the creation of analogues and isomers, which was instrumental in correcting the initial structural misassignment of panowamycin A. nih.gov This underscores the importance of isochroman-based building blocks in both the total synthesis of natural products and the exploration of their structure-activity relationships through the generation of analogues. nih.gov

| Natural Product Family | Core Scaffold | Key Synthetic Strategy | Significance of Analogues |

|---|---|---|---|

| Panowamycins | Substituted Isochroman | Dirhodium-catalyzed C–H insertion to form the isochroman ring nih.gov | Enabled correction of natural product structure misassignment nih.gov |

| Nanaomycin D | Isochromanquinone | Enantiospecific route from a chiral precursor acs.org | Provides access to optically active forms of the antibiotic |

| XJP (7,8-Dihydroxy-3-methyl-isochromanone-4) | Isochroman-4-one | Used as a lead compound for hybrid synthesis nih.gov | Led to the development of potent antihypertensive agents nih.gov |

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis

The isochroman scaffold is recognized in medicinal chemistry as a core structure in molecules with potential therapeutic value. rsc.org Consequently, this compound is a valuable intermediate for producing compounds targeted for pharmaceutical and agrochemical applications. arkema.com

In modern drug discovery, the creation of chemical libraries around "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of hit and lead generation. mdpi.com The isochroman ring system is considered one such scaffold. researchgate.net this compound is an ideal starting material for the construction of a focused chemical library due to the synthetic tractability of its primary alcohol. This functional group can be readily derivatized through a variety of high-throughput reactions to generate a library of related compounds with diverse physicochemical properties. nih.gov This approach, often part of a fragment-based or scaffold-based drug discovery program, allows for the systematic exploration of the structure-activity relationship (SAR) around the isochroman core, accelerating the identification of new drug candidates. ethz.chdrughunter.com

| Reaction Type | Functional Group Transformation | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Esterification | -CH₂OH → -CH₂OC(O)R | Esters | Modulate polarity and cell permeability |

| Etherification | -CH₂OH → -CH₂OR | Ethers | Introduce diverse alkyl/aryl substituents |

| Oxidation | -CH₂OH → -CHO | Aldehydes | Intermediate for reductive amination, etc. |

| Reductive Amination (post-oxidation) | -CHO → -CH₂NR¹R² | Amines | Introduce basic centers for salt formation |

| Mitsunobu Reaction | -CH₂OH → -CH₂-Nu | Azides, Thiols, etc. | Introduce diverse nucleophilic groups |

A precursor for an advanced synthetic reagent is a molecule that can be converted into a more complex tool for use in synthesis, such as a ligand for a metal catalyst or a specific organocatalyst. While the this compound structure contains elements that could be incorporated into such reagents, its primary role is typically as a building block for the target molecule itself.

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com A good auxiliary must be easily attached, effectively control stereochemistry, and be readily removed without racemization. Common examples include Evans oxazolidinones and pseudoephedrine. wikipedia.org Although chiral isochroman structures are prevalent in natural products, the specific use of enantiopure this compound as a recoverable chiral auxiliary is not widely documented in the scientific literature. Its value lies more in its role as a chiral building block where the isochroman scaffold is retained in the final product.

Strategic Integration of this compound in Retrosynthetic Analysis

The strategic disassembly of a target molecule into simpler, commercially available, or readily synthesizable precursors is the cornerstone of retrosynthetic analysis. For complex heterocyclic structures like this compound, this process illuminates potential synthetic pathways and highlights the importance of key building blocks. The retrosynthetic analysis of this compound reveals a convergent strategy, primarily revolving around the formation of the isochroman core and the functionalization of the aromatic ring.

A primary disconnection of the this compound structure targets the isochroman ring itself. The most logical approach for the formation of this heterocyclic system is the oxa-Pictet-Spengler reaction. This powerful acid-catalyzed reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone. In the case of this compound, this retrosynthetic step breaks the C1-C8a and the O2-C1 bonds, leading to two precursor molecules: a substituted 2-phenylethanol (B73330) derivative and a one-carbon electrophile, such as formaldehyde (B43269) or its equivalent.

Further retrosynthetic analysis focuses on the precursor, 2-(3-(hydroxymethyl)phenyl)ethanol. The hydroxymethyl group at the meta position is a key feature that needs to be addressed. Synthetically, it is often more practical to introduce this functionality from a more stable and versatile precursor, such as a carboxylic acid or an ester. Therefore, a functional group interconversion (FGI) is a logical subsequent retrosynthetic step. This transforms the hydroxymethyl group back to a carboxyl group, leading to 3-(2-hydroxyethyl)benzoic acid. This precursor is advantageous as the carboxylic acid can be selectively reduced to the corresponding alcohol in the forward synthesis.

The final key precursor, 3-(2-hydroxyethyl)benzoic acid, can be envisioned as being synthesized from commercially available starting materials through established synthetic methodologies. This multi-step retrosynthetic approach provides a clear and logical pathway for the synthesis of this compound, highlighting the strategic importance of key reactions like the oxa-Pictet-Spengler cyclization and functional group interconversions.

Natural Occurrence and Biosynthetic Pathways of Isochroman 7 Ylmethanol Structural Motifs

Isolation and Identification of Isochroman-Containing Natural Products

Isochroman (B46142) derivatives are distributed across diverse biological sources, from microorganisms like fungi to plants and marine organisms. nih.gov The process of isolating and identifying these compounds involves sophisticated analytical techniques to characterize their complex structures from crude natural extracts. nih.gov

Fungi, particularly from the genus Aspergillus, are prolific producers of polyketides, a class of secondary metabolites that includes isochroman derivatives. nih.gov The species Aspergillus versicolor, isolated from various environments including deep-sea sediments, has been a source of numerous bioactive polyketides. nih.gov While direct isolation of Isochroman-7-ylmethanol is not prominently documented, the fungus produces closely related isocoumarins and dihydroisocoumarins, which are biosynthetic precursors or analogues to isochromans. nih.gov The isochroman ring can be formed from these related structures, for instance, through the oxidation of the C-1 active methylene (B1212753) group. nih.gov

Chemical investigation of a deep-sea-derived Aspergillus versicolor (strain SH0105) led to the isolation of fifteen polyketides, including new compounds like isoversiol F and decumbenone D. nih.gov The isolation process typically involves extraction of the fermented fungal culture with solvents like ethyl acetate (B1210297), followed by chromatographic separation techniques such as vacuum liquid chromatography (VLC) and octadecyl silane (B1218182) (ODS) column chromatography. nih.gov The structures of these isolated compounds are then determined using comprehensive spectroscopic data, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS). nih.gov

Table 1: Examples of Polyketides from Aspergillus versicolor

| Compound Name | Molecular Formula | Source Strain | Key Structural Feature |

| Isoversiol F | C₁₆H₂₀O₃ | A. versicolor SH0105 | Polyketide |

| Decumbenone D | C₁₅H₁₈O₄ | A. versicolor SH0105 | Polyketide |

| Palitantin B | C₁₄H₂₂O₅ | A. versicolor SH0105 | Polyketide |

| Aspermutarubrol | C₂₂H₂₄N₂O₆ | A. versicolor SH0105 | Polyketide |

The isochroman structural motif is not exclusive to fungi and has been identified in a wide array of natural sources. researchgate.net These include plants, bacteria, insects, and marine organisms. researchgate.netnih.gov The broad distribution highlights the evolutionary conservation of the biosynthetic machinery required to produce this heterocyclic core. Many natural isocoumarins and their derivatives, which are closely related to isochromans, are given trivial names derived from the genus or species of the host organism from which they were first isolated. nih.gov The identification of these compounds from complex natural extracts is a critical first step in drug discovery programs, often employing advanced hyphenated analytical techniques. nih.gov

Elucidation of Putative Biosynthetic Routes to Isochroman Ring Systems

Understanding the biosynthesis of natural products is fundamental for their production through biotechnological methods. The isochroman ring system is predominantly formed through polyketide pathways, which involve large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov

Polyketides are assembled in a manner analogous to fatty acid synthesis, involving the stepwise condensation of simple carboxylic acid units, primarily malonyl-CoA. nih.govfrontiersin.org The biosynthesis of aromatic polyketides, including the precursors to isochromans, is carried out by Type II polyketide synthases. nih.gov These enzymes are multi-protein complexes that work iteratively to build a poly-β-keto chain from a starter unit (like acetyl-CoA) and several extender units (malonyl-CoA). nih.govnih.gov

The core of a Type II PKS system, often called a "minimal PKS," consists of an acyl carrier protein (ACP) and two ketosynthase units (KSα and KSβ). nih.gov This minimal set of enzymes catalyzes the condensation reactions to form the polyketide chain. The length of this chain is a determining factor for the final structure. nih.gov

Once the linear poly-β-keto chain is assembled by the PKS, it undergoes a series of enzymatic transformations to form the final isochroman structure. These modifications are catalyzed by additional enzymes often encoded within the same gene cluster as the minimal PKS. nih.gov Key enzymatic steps include:

Ketoreduction: Ketoreductase (KR) domains or enzymes reduce specific keto groups on the polyketide chain to hydroxyl groups, setting the stereochemistry of the final product. nih.gov

Cyclization: Cyclase (CYC) enzymes catalyze intramolecular aldol (B89426) condensations, which fold the linear chain into aromatic ring systems. The specific regiochemistry of these cyclizations dictates the final ring structure, such as the benzoisochromanequinone framework. nih.gov

Aromatization: Aromatase (ARO) enzymes facilitate the dehydration of cyclic intermediates to form stable aromatic rings. nih.gov

Tailoring Reactions: After the core scaffold is formed, further modifications by "tailoring" enzymes like oxygenases, methyltransferases, and glycosyltransferases add functional diversity to the final molecule. nih.gov

Table 2: Key Enzymes in Isochroman Biosynthesis

| Enzyme/Domain | Abbreviation | Function |

| Polyketide Synthase | PKS | Assembles the initial poly-β-keto chain from starter and extender units. nih.gov |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain during synthesis. nih.gov |

| Ketosynthase | KS | Catalyzes the condensation of acyl units. nih.gov |

| Ketoreductase | KR | Reduces keto groups to hydroxyl groups. nih.gov |

| Cyclase | CYC | Catalyzes ring formation through intramolecular reactions. nih.gov |

| Aromatase | ARO | Facilitates dehydration to form aromatic rings. nih.gov |

Chemoenzymatic Synthesis and Biocatalytic Approaches to this compound

The development of synthetic routes to chiral molecules like this compound benefits greatly from the integration of enzymatic reactions. Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with high efficiency. dntb.gov.ua Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and sustainable processes. tudelft.nl